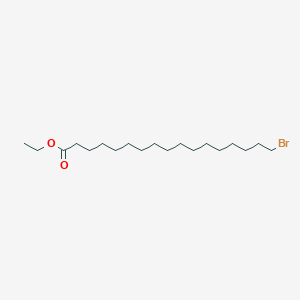![molecular formula C8H15NO2 B15218670 (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol is a spirocyclic compound that features a unique structure combining an oxygen and nitrogen heterocycle. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions to form the spirocyclic intermediate, which is then further functionalized to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: A structurally similar compound with potential biological activity.
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds feature additional oxygen atoms and are studied for their bioactivity.
1,4-Dioxaspiro[4.5]decan-8-ol: Another related compound with a different oxygen arrangement.
Uniqueness
(S)-2-Oxa-8-azaspiro[45]decan-4-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2/t7-/m1/s1 |
InChI Key |
TUXFSVNDVGOMQY-SSDOTTSWSA-N |
Isomeric SMILES |
C1CNCCC12COC[C@H]2O |
Canonical SMILES |
C1CNCCC12COCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)



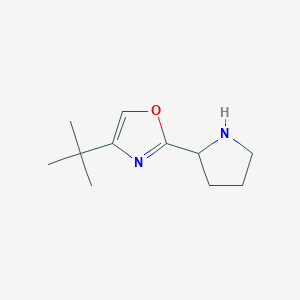
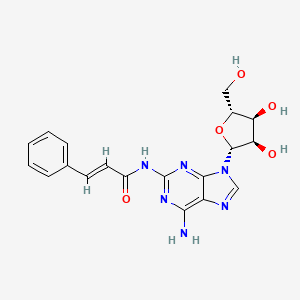
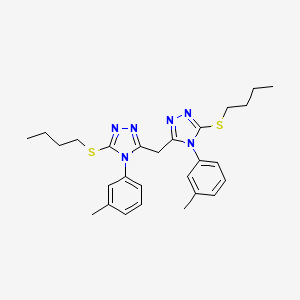
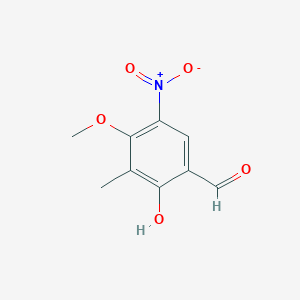
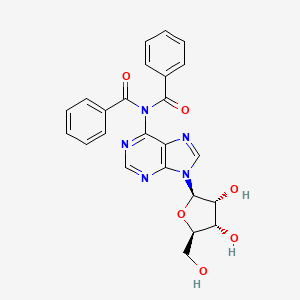

![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
